![molecular formula C18H17BrFN3O2 B2880709 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-54-3](/img/structure/B2880709.png)
1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BML-210 and is a synthetic urea derivative that has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Pharmacological Activities
A class of compounds related to the chemical structure of interest has been studied for their pharmacological activities. For example, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrate anxiolytic activity and muscle-relaxant properties, suggesting potential applications in treating anxiety and muscle tension disorders (Rasmussen et al., 1978). Additionally, selective orexin-1 receptor antagonists, which share a similar urea structure, have been evaluated for their role in binge eating, indicating a novel pharmacological treatment approach for eating disorders (Piccoli et al., 2012).
Crystallography and Structural Analysis
Crystallography studies provide insights into the molecular interactions and structural properties of compounds. For instance, the crystal structure of metobromuron, a phenylurea herbicide, reveals hydrogen bonds and weak C-H…π interactions, forming chains along the crystal axis. This study highlights the importance of structural analysis in understanding the physical properties of chemical compounds (Kang et al., 2015).
Medicinal Chemistry and Drug Development
Research in medicinal chemistry explores the synthesis and biological evaluation of chemical compounds for potential therapeutic uses. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showcasing the potential of urea derivatives in cancer therapy (Feng et al., 2020). Another study on the synthesis of unsymmetrical 1,3-disubstituted ureas highlights their enzyme inhibition and anticancer properties, further emphasizing the role of urea derivatives in developing new therapeutic agents (Mustafa et al., 2014).
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2/c1-11-7-12(19)5-6-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMAKIYLZBTCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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